molecular formula C25H17ClN2O2 B12456907 N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

Cat. No.: B12456907
M. Wt: 412.9 g/mol
InChI Key: LHHMBYVZFCKRMQ-UHFFFAOYSA-N
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Description

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that features a naphthalene ring, a benzoxazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves multiple steps. One common approach is to start with the chlorination of naphthalene to produce 5-chloronaphthalene. This intermediate is then subjected to a series of reactions to introduce the benzoxazole ring and the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can help achieve the desired product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives, depending on the substituent introduced.

Scientific Research Applications

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide
  • **N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]butanamide
  • **N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide

Uniqueness

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C25H17ClN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C25H17ClN2O2/c1-15-5-2-6-16(13-15)24(29)27-17-11-12-23-22(14-17)28-25(30-23)20-9-3-8-19-18(20)7-4-10-21(19)26/h2-14H,1H3,(H,27,29)

InChI Key

LHHMBYVZFCKRMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC5=C4C=CC=C5Cl

Origin of Product

United States

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